![molecular formula C11H7NO B8618731 Furo[3,2-c]quinoline](/img/structure/B8618731.png)
Furo[3,2-c]quinoline
Overview
Description
Furo[3,2-c]quinoline is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Furo[3,2-c]quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.
- Case Study: Benzofuro[3,2-c]quinolines
A study synthesized a series of benzofuro[3,2-c]quinolines and evaluated their antileukemia activity. Among the derivatives tested, compound 2e demonstrated an impressive selectivity index (SI) of 79.5, indicating its potential as a lead compound for further development in leukemia treatment . The study highlighted the importance of hydroxyl substitutions in enhancing the antileukemia activity of these compounds.
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
2e | 0.12 | 79.5 |
2q | 0.24 | Not specified |
Neuroprotective Properties
Certain this compound derivatives have been identified as neuroprotective agents. These compounds can potentially be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage.
- Example : Research has shown that specific this compound derivatives possess neuroprotective effects, although detailed mechanisms remain to be fully elucidated .
Antibacterial and Antifungal Activities
Furo[3,2-c]quinolines also exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Research Findings : Various studies have reported that these compounds can inhibit the growth of bacterial strains and fungi, showcasing their potential as broad-spectrum antimicrobial agents .
Fluorescent Sensors
Recent advancements have explored the use of this compound derivatives as fluorescent sensors for detecting metal ions. These compounds exhibit high selectivity and sensitivity towards specific ions, which can be utilized in environmental monitoring and analytical chemistry.
- Case Study : A derivative was shown to selectively respond to Fe³⁺ ions with a significant turn-off fluorescence response compared to other metal ions . This property opens avenues for developing chemosensors based on this compound structures.
Synthesis and Modification
The synthesis of this compound and its derivatives has been optimized through various chemical methods. Recent studies have focused on simplifying synthesis routes while enhancing yields and functional group diversity.
Properties
Molecular Formula |
C11H7NO |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
furo[3,2-c]quinoline |
InChI |
InChI=1S/C11H7NO/c1-2-4-10-9(3-1)11-8(7-12-10)5-6-13-11/h1-7H |
InChI Key |
DWWHQLSXPSYJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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